6-Methyl-[2,3'-bipyridine]-5'-carboxylic acid
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Overview
Description
6-Methyl-[2,3’-bipyridine]-5’-carboxylic acid is a derivative of bipyridine, a class of compounds known for their extensive applications in various fields such as coordination chemistry, catalysis, and material science. This compound features a bipyridine core with a methyl group at the 6-position and a carboxylic acid group at the 5’-position, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-[2,3’-bipyridine]-5’-carboxylic acid typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods: Industrial production of bipyridine derivatives, including 6-Methyl-[2,3’-bipyridine]-5’-carboxylic acid, often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-[2,3’-bipyridine]-5’-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the pyridine rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are commonly employed.
Major Products: The major products formed from these reactions include N-oxides, alcohols, aldehydes, and various substituted bipyridine derivatives .
Scientific Research Applications
6-Methyl-[2,3’-bipyridine]-5’-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methyl-[2,3’-bipyridine]-5’-carboxylic acid primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine rings can form stable complexes with metals, which can then participate in various catalytic processes. These metal complexes can activate substrates, facilitate electron transfer, and stabilize reaction intermediates, making them highly effective in catalysis .
Comparison with Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its strong binding affinity to metal ions.
4,4’-Bipyridine: Another bipyridine derivative, often used in the construction of coordination polymers and metal-organic frameworks.
6,6’-Dimethyl-2,2’-bipyridine: Similar to 6-Methyl-[2,3’-bipyridine]-5’-carboxylic acid but with methyl groups at the 6,6’ positions, enhancing its steric properties.
Uniqueness: 6-Methyl-[2,3’-bipyridine]-5’-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group, which provide additional sites for functionalization and coordination. This makes it a versatile compound for various applications in chemistry and material science.
Properties
CAS No. |
1346686-79-0 |
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Molecular Formula |
C12H10N2O2 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
5-(6-methylpyridin-2-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H10N2O2/c1-8-3-2-4-11(14-8)9-5-10(12(15)16)7-13-6-9/h2-7H,1H3,(H,15,16) |
InChI Key |
UPNPVLQWYAKAEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=CC(=CN=C2)C(=O)O |
Origin of Product |
United States |
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